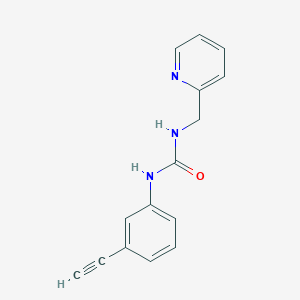
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPU is a urea derivative that has been found to exhibit promising biological activities, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and survival. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea binds to the active site of these enzymes and prevents them from carrying out their normal functions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in various assays. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea also exhibits potent inhibitory activity against tyrosine kinases, making it a valuable tool for studying various cellular processes. However, one limitation of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea. One potential area of research is the development of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea in the treatment of various diseases warrant further investigation.
Méthodes De Synthèse
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea can be synthesized using a simple and efficient method that involves the reaction of 3-ethynylaniline with pyridine-2-carboxaldehyde and urea in the presence of a catalyst. The resulting product can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in several important cellular processes. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Propriétés
IUPAC Name |
1-(3-ethynylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-12-6-5-8-13(10-12)18-15(19)17-11-14-7-3-4-9-16-14/h1,3-10H,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOVVGIOQXINKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

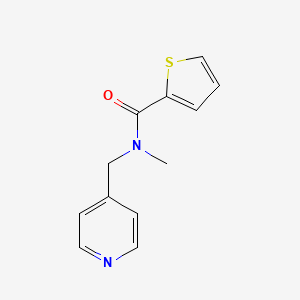
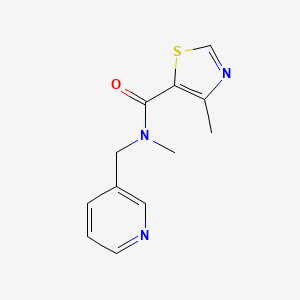
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)

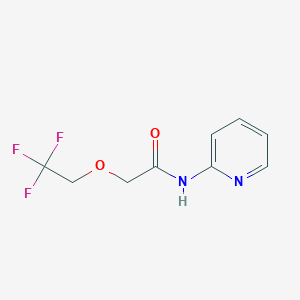
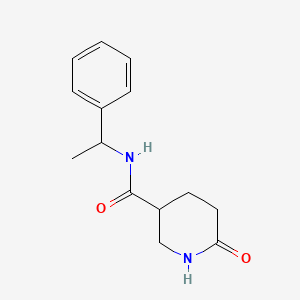
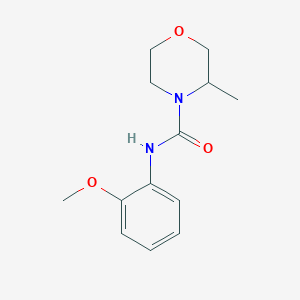
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)

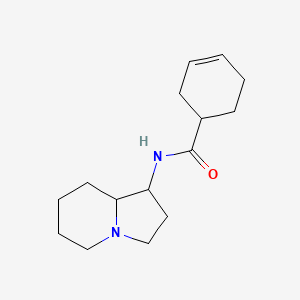

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)